1,2-Bis(2-isocyanatoethoxy)ethane
Overview
Description
1,2-Bis(2-isocyanatoethoxy)ethane is an organic compound with the molecular formula C8H12N2O4. It is a diisocyanate, meaning it contains two isocyanate groups (-NCO) attached to an ethane backbone through ethoxy linkages. This compound is used primarily in the production of polyurethanes and other polymeric materials due to its reactive isocyanate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-isocyanatoethoxy)ethane can be synthesized through the reaction of ethylene glycol with phosgene to form ethylene glycol bis(chloroformate), which is then reacted with ammonia to produce ethylene glycol bis(carbamate). The final step involves the thermal decomposition of ethylene glycol bis(carbamate) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene and isocyanates. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-isocyanatoethoxy)ethane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can react with polyols to form polyurethanes, which are widely used in foams, coatings, adhesives, and elastomers.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to enhance the reaction rate.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which further decompose.
Scientific Research Applications
1,2-Bis(2-isocyanatoethoxy)ethane has several applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of polyurethanes and other polymeric materials.
Material Science: Employed in the development of coatings, adhesives, and elastomers with specific mechanical and chemical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its ability to form biocompatible polymers.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-isocyanatoethoxy)ethane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes and other polymeric materials. The molecular targets are typically hydroxyl or amine groups in the reactants, leading to the formation of urethane or urea linkages .
Comparison with Similar Compounds
1,2-Bis(2-isocyanatoethoxy)ethane can be compared with other diisocyanates, such as:
Toluene Diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.
Methylenediphenyl Diisocyanate (MDI): Used in the production of rigid polyurethane foams and elastomers.
Hexamethylene Diisocyanate (HDI): Used in the production of coatings and adhesives.
Uniqueness
This compound is unique due to its ethoxy linkages, which provide flexibility and enhance the reactivity of the isocyanate groups. This makes it particularly useful in applications requiring flexible and reactive polymeric materials .
Properties
IUPAC Name |
1-isocyanato-2-[2-(2-isocyanatoethoxy)ethoxy]ethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c11-7-9-1-3-13-5-6-14-4-2-10-8-12/h1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQSVHJATLRFGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=C=O)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625667 | |
Record name | 1,2-Bis(2-isocyanatoethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56575-46-3 | |
Record name | 1,2-Bis(2-isocyanatoethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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